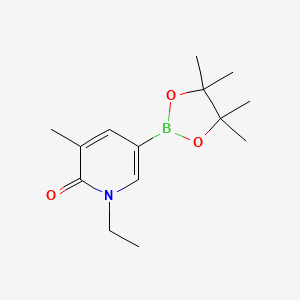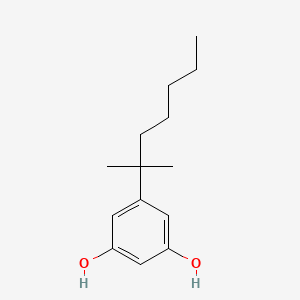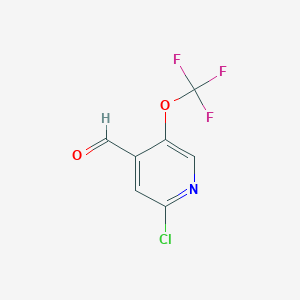
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3ClF3NO2 It is known for its unique structure, which includes a chlorine atom, a trifluoromethoxy group, and an isonicotinaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and trifluoromethoxybenzene.
Reaction Conditions: The reaction conditions often include the use of reagents like thionyl chloride (SOCl2) for chlorination and trifluoromethoxybenzene for introducing the trifluoromethoxy group.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are commonly used to facilitate the reactions.
Purification: The final product is purified using techniques like column chromatography to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as recrystallization and distillation, is essential to meet industrial standards.
化学反应分析
Types of Reactions
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid.
Reduction: 2-Chloro-5-(trifluoromethoxy)isonicotinalcohol.
Substitution: 2-Methoxy-5-(trifluoromethoxy)isonicotinaldehyde.
科学研究应用
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)isonicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(methoxy)isonicotinaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.
属性
分子式 |
C7H3ClF3NO2 |
|---|---|
分子量 |
225.55 g/mol |
IUPAC 名称 |
2-chloro-5-(trifluoromethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-1-4(3-13)5(2-12-6)14-7(9,10)11/h1-3H |
InChI 键 |
BYWDEIAXWYSPDM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)OC(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)

![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)

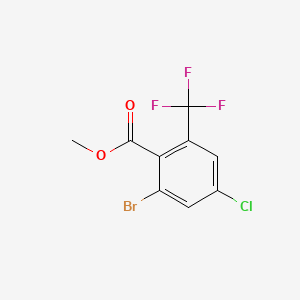
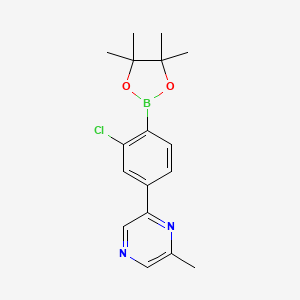

![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
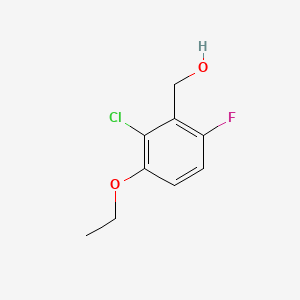
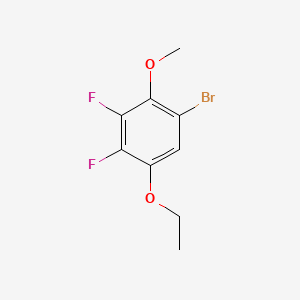
![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)
